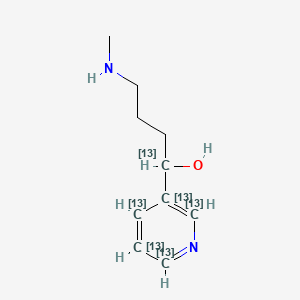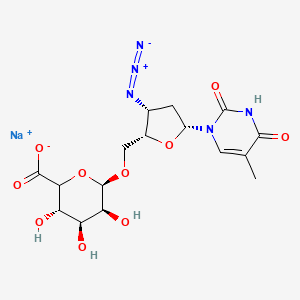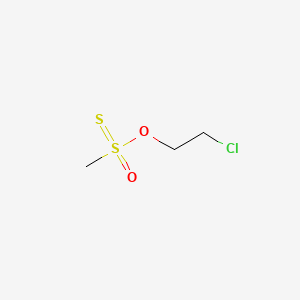
4-(Methylamino)-1-(3-pyridyl)-1-butanol-1,2',3',4',5',6'-13C6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Methylamino)-1-(3-pyridyl)-1-butanol-1,2',3',4',5',6'-13C6' (also known as 13C-labeled MAPB) is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a labeled version of MAPB, a psychoactive drug that is structurally similar to MDMA. However,
Wirkmechanismus
The exact mechanism of action of 13C-labeled MAPB is not fully understood. However, it is believed to act on the same receptors as MDMA, primarily the serotonin transporter and the dopamine transporter. This results in an increase in the release of serotonin and dopamine, leading to the characteristic effects of the compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of 13C-labeled MAPB are similar to those of MDMA. The compound has been shown to increase feelings of euphoria, empathy, and sociability. It has also been shown to increase heart rate and blood pressure, and may have neurotoxic effects on the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 13C-labeled MAPB in lab experiments is that it allows for the tracking of the compound in biological systems using mass spectrometry. This can provide valuable information on the pharmacokinetics and metabolism of the compound.
However, one limitation of using 13C-labeled MAPB is that it is a controlled substance and may be difficult to obtain for research purposes. Additionally, the psychoactive effects of the compound may make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of 13C-labeled MAPB in scientific research. One area of interest is the development of new therapeutic drugs based on the structure of the compound. Another area of interest is the investigation of the long-term effects of the compound on the brain and behavior.
Conclusion
In conclusion, 13C-labeled MAPB is a chemical compound that has potential applications in various fields of scientific research, particularly in pharmacology and neuroscience. The compound has been shown to have effects on the release of neurotransmitters in the brain and may have potential therapeutic applications. However, further research is needed to fully understand the mechanism of action and long-term effects of the compound.
Synthesemethoden
The synthesis of 13C-labeled MAPB involves the use of labeled precursors and reagents. One commonly used method involves the use of 13C-labeled pyridine as a starting material, which is then reacted with other reagents to form the desired compound. This method allows for the production of a high yield of 13C-labeled MAPB with a high level of isotopic purity.
Wissenschaftliche Forschungsanwendungen
The use of 13C-labeled MAPB in scientific research has been primarily focused on its applications in pharmacology and neuroscience. One study used 13C-labeled MAPB to investigate the pharmacokinetics and metabolism of the compound in rats. The results showed that the compound was rapidly metabolized and eliminated from the body, indicating a short half-life.
Another study used 13C-labeled MAPB to investigate the effects of the compound on the release of neurotransmitters in the brain. The results showed that the compound increased the release of serotonin and dopamine, which are neurotransmitters that play a role in mood regulation and reward processing.
Eigenschaften
IUPAC Name |
4-(methylamino)-1-(2,3,4,5,6-13C5)pyridin-3-yl(113C)butan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c1-11-6-3-5-10(13)9-4-2-7-12-8-9/h2,4,7-8,10-11,13H,3,5-6H2,1H3/i2+1,4+1,7+1,8+1,9+1,10+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGDXAKRZPVKQSZ-SQXBKTHVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCC(C1=CN=CC=C1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNCCC[13CH]([13C]1=[13CH]N=[13CH][13CH]=[13CH]1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90662090 |
Source


|
| Record name | 4-(Methylamino)-1-[(~13~C_5_)pyridin-3-yl](1-~13~C)butan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90662090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Methylamino)-1-(3-pyridyl)-1-butanol-1,2',3',4',5',6'-13C6 | |
CAS RN |
1216991-24-0 |
Source


|
| Record name | 4-(Methylamino)-1-[(~13~C_5_)pyridin-3-yl](1-~13~C)butan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90662090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(Chloromethyl]benzyl Methanethiosulfonate](/img/structure/B561775.png)
![1-Methyl-d3-2-nitro-6-phenylimidazo[4,5-B]pyridine](/img/structure/B561778.png)




![6-[(Methanesulfonyl)sulfanyl]-N,N,N-trimethylhexan-1-aminium bromide](/img/structure/B561788.png)

![2-Amino-8-bromo-9-[(6aR,8R,9aR)-2,2,4,4-tetra(propan-2-yl)tetrahydro-2H,4H,6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-3,9-dihydro-6H-purin-6-one](/img/structure/B561792.png)


